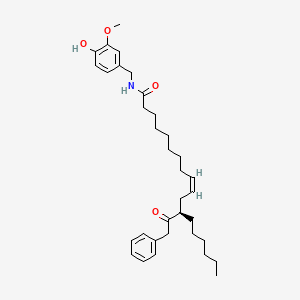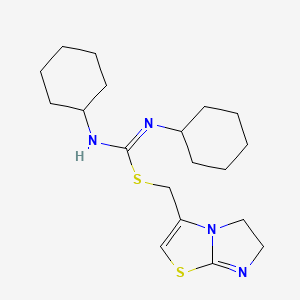![molecular formula C19H18N8 B10771715 4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile](/img/structure/B10771715.png)
4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “PMID25719566C7” is a small molecular drug known for its investigative properties. It is also referred to by its synonyms, GTPL8306 and BDBM50078638 . This compound has been studied for its potential therapeutic applications, particularly in targeting bromodomains of BAZ2A and BAZ2B .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like PMID25719566C7 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include batch or continuous flow processes, with careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
PMID25719566C7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of PMID25719566C7 include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
PMID25719566C7 has a wide range of scientific research applications, including:
Biology: Employed in biological assays to investigate the role of bromodomains in gene regulation and chromatin remodeling.
Medicine: Explored for its potential therapeutic effects in diseases where bromodomain inhibition is beneficial, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting bromodomains.
Mechanism of Action
The mechanism of action of PMID25719566C7 involves its interaction with bromodomains of BAZ2A and BAZ2B . Bromodomains are protein domains that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. By binding to these bromodomains, PMID25719566C7 inhibits their function, leading to changes in chromatin structure and gene expression. This inhibition can result in therapeutic effects, particularly in diseases where dysregulation of bromodomain activity is implicated.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to PMID25719566C7 include other bromodomain inhibitors such as:
JQ1: A well-known bromodomain inhibitor that targets BRD4.
I-BET762: Another bromodomain inhibitor with specificity for BET family proteins.
OTX015: A clinical-stage bromodomain inhibitor with potential therapeutic applications in cancer.
Uniqueness
PMID25719566C7 is unique in its specific targeting of BAZ2A and BAZ2B bromodomains . This specificity allows for more precise modulation of gene expression and chromatin remodeling, potentially leading to fewer off-target effects compared to other bromodomain inhibitors.
properties
Molecular Formula |
C19H18N8 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile |
InChI |
InChI=1S/C19H18N8/c1-14-11-27(24-23-14)8-7-26-13-21-18(17-10-22-25(2)12-17)19(26)16-5-3-15(9-20)4-6-16/h3-6,10-13H,7-8H2,1-2H3 |
InChI Key |
YPRKVQKJNRKXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)
![(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771671.png)
![1-[4-Amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771676.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)
![ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)

![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
![(1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid](/img/structure/B10771702.png)
![[3H]methyllycaconitine](/img/structure/B10771706.png)

